7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)-
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Overview
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)-: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system. The presence of two oxiranyl (epoxy) groups further enhances its chemical reactivity and potential utility in synthetic chemistry and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- typically involves multi-step organic reactionsSpecific reagents and catalysts, such as peracids or transition metal complexes, are often employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxiranyl groups to diols.
Substitution: Nucleophilic substitution reactions can replace the oxiranyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications or biological studies .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development .
Medicine
The compound’s potential therapeutic applications are being investigated, particularly in the treatment of diseases where its unique chemical properties can be leveraged to target specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive oxiranyl groups .
Mechanism of Action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- involves its interaction with specific molecular targets. The oxiranyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity or the disruption of cellular processes. Pathways involved may include oxidative stress response, signal transduction, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Lacks the oxiranyl groups, resulting in different reactivity and applications.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: Contains a single oxiranyl group, offering a different balance of reactivity and stability.
Isopimpinellin (4,9-dimethoxy-7H-furo(3,2-g)chromen-7-one): Features methoxy groups instead of oxiranyl groups, leading to distinct chemical behavior and biological activity.
Uniqueness
The presence of two oxiranyl groups in 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-bis((3,3-dimethyloxiranyl)methoxy)- makes it particularly unique. These groups enhance its reactivity and potential for forming covalent bonds with biological targets, which can be advantageous in both synthetic chemistry and medicinal applications .
Properties
CAS No. |
77063-74-2 |
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Molecular Formula |
C21H22O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4,9-bis[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H22O7/c1-20(2)13(27-20)9-24-16-11-5-6-15(22)26-18(11)19(17-12(16)7-8-23-17)25-10-14-21(3,4)28-14/h5-8,13-14H,9-10H2,1-4H3 |
InChI Key |
ZQVSNPBYAYVIGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)COC2=C3C=COC3=C(C4=C2C=CC(=O)O4)OCC5C(O5)(C)C)C |
Origin of Product |
United States |
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